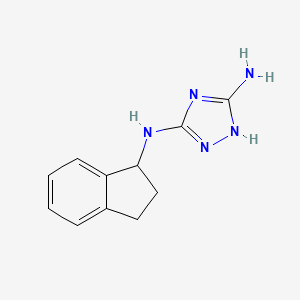

N3-(2,3-Dihydro-1H-inden-1-yl)-4H-1,2,4-triazol-3,5-diamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

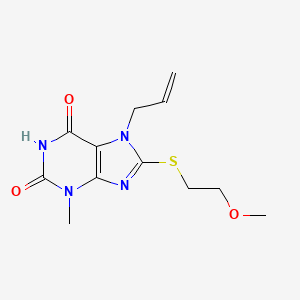

The compound is a derivative of indene, which is a polycyclic hydrocarbon. It also contains a 1,2,4-triazole ring, which is a type of heterocyclic ring that contains two carbon atoms and three nitrogen atoms .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving indene derivatives and appropriate azides or amines .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings. The indene portion of the molecule is a fused ring system containing a five-membered ring and a six-membered ring. The 1,2,4-triazole portion is a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the 1,2,4-triazole ring. These nitrogen atoms could potentially act as nucleophiles in reactions .Wirkmechanismus

Target of Action

Related compounds have been found to interact with the protein tyrosine kinase (2hck) enzyme .

Mode of Action

It is suggested that similar compounds may interact with their targets through strong hydrogen bonding .

Biochemical Pathways

Related compounds have been found to inhibit the protein tyrosine kinase (2hck) enzyme, which could potentially affect various signaling pathways within the cell .

Result of Action

Related compounds have been found to exhibit antioxidant activity .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine is its specificity for JMJD3 and UTX, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, the use of N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine in lab experiments is limited by its low solubility in water and its instability in aqueous solutions. Additionally, N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine has been shown to have off-target effects on other enzymes, which may complicate its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine. One area of interest is the development of more stable and water-soluble analogs of N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine that can be used in a wider range of experiments. Additionally, there is a need for further studies to elucidate the specific biological pathways that are affected by N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine and to identify potential therapeutic applications for this compound. Finally, the use of N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.

Conclusion

In conclusion, N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine is a promising chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its specificity for JMJD3 and UTX makes it a valuable tool for studying the role of these enzymes in various biological processes. While there are limitations to its use in lab experiments, N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine has shown great potential in the treatment of various diseases, and future research may lead to the development of more effective therapies based on this compound.

Synthesemethoden

The synthesis of N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine involves a multi-step process that starts with the reaction of 2,3-dihydroinden-1-one with hydrazine hydrate to form 2,3-dihydro-1H-inden-1-yl hydrazine. This intermediate is then reacted with 4,5-diamino-1,2,4-triazole to produce N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine. The final product is obtained through purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

- Synthese: Forscher haben erfolgreich Derivate von N3-(2,3-Dihydro-1H-inden-1-yl)-4H-1,2,4-triazol-3,5-diamin unter Verwendung verschiedener Methoden wie Mahlen, Rühren und Ultraschallbestrahlung synthetisiert .

- Ergebnisse: Die meisten Derivate zeigten eine starke antibakterielle Wirkung mit breitem Spektrum, während einige antifungale Eigenschaften zeigten .

- Pharmakologisches Profil: Die 2,3-Dihydro-1H-inden-1-on-Struktur, die in dieser Verbindung vorhanden ist, wurde mit verschiedenen pharmakologischen Eigenschaften in Verbindung gebracht, darunter Antikrebs-, Entzündungshemmende, antioxidative und Anti-Alzheimer-Wirkungen .

- Halogensubstitution: Das Vorhandensein von Halogenatomen (z. B. Fluor) kann die Eigenschaften eines Arzneimittels erheblich verändern. Fluorierte Verbindungen weisen insbesondere vielfältige medizinische Aktivitäten auf .

Antibakterielle Aktivität

Medizinische Chemie

Zusammenfassend lässt sich sagen, dass this compound vielversprechend in verschiedenen Bereichen ist, von der antimikrobiellen Forschung über die Medikamentenentwicklung bis hin zur Materialwissenschaft. Seine einzigartige Struktur und seine potenziellen Anwendungen machen es zu einem faszinierenden Thema für weitere Untersuchungen . Wenn Sie weitere Details zu einem bestimmten Bereich wünschen, können Sie gerne fragen! 😊

Eigenschaften

IUPAC Name |

3-N-(2,3-dihydro-1H-inden-1-yl)-1H-1,2,4-triazole-3,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c12-10-14-11(16-15-10)13-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H4,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJJLSBPQBRFBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=NNC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855174-82-1 |

Source

|

| Record name | N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2457747.png)

![Methyl 2-[6-methylsulfonyl-2-(2-naphthalen-1-ylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457748.png)

![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2457751.png)

![2-Chloro-N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)propanamide](/img/structure/B2457755.png)

![N-Methyl-1-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2457757.png)

![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)

![{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2457764.png)